Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone
Description
Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone is a ketone derivative featuring a pyrrolidine ring (a five-membered saturated amine) and a 5-azaspiro[2.4]heptane moiety. The spiro structure consists of two fused rings—a two-membered and a four-membered ring—connected via a single nitrogen atom, forming a rigid, three-dimensional framework. This unique architecture confers distinct physicochemical properties, such as enhanced metabolic stability and stereochemical complexity, which are advantageous in medicinal chemistry and drug design .
Propriétés
IUPAC Name |
5-azaspiro[2.4]heptan-2-yl(pyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c14-10(13-5-1-2-6-13)9-7-11(9)3-4-12-8-11/h9,12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRWOEDPNJZVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC23CCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone typically involves the construction of the pyrrolidine ring followed by the formation of the spirocyclic structure. One common method includes the reaction of a suitable amine with a ketone or aldehyde to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Applications De Recherche Scientifique
Medicinal Chemistry
Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone serves as a promising scaffold for the development of new therapeutic agents. Its unique structure allows for modifications that can enhance biological activity and selectivity toward specific targets.
Case Study: JAK1 Inhibitors
Research has demonstrated the potential of derivatives of this compound as selective inhibitors of Janus kinase 1 (JAK1). For instance, a related compound exhibited an IC50 value of 8.5 nM against JAK1, showcasing its efficacy in modulating inflammatory pathways associated with autoimmune diseases . This highlights the compound's role as a lead structure for developing targeted therapies.
The compound has been investigated for its interactions with various biomolecules, including enzymes and receptors. Its ability to modulate biochemical pathways positions it as a candidate for studying cellular mechanisms involved in disease processes.
Synthetic Chemistry
In synthetic chemistry, Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone is utilized as a building block for synthesizing more complex molecules. The synthesis typically involves constructing the pyrrolidine ring followed by forming the spirocyclic structure through various chemical reactions such as oxidation and reduction.
Material Science
Beyond biological applications, this compound may also find use in developing new materials due to its unique chemical properties. The ability to modify its structure opens avenues for creating polymers or other materials with specific characteristics tailored for industrial applications.
Mécanisme D'action
The mechanism of action of Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring and spirocyclic structure allow it to bind to various enzymes and receptors, modulating their activity. This compound may influence biochemical pathways by acting as an agonist or antagonist, depending on the target .
Comparaison Avec Des Composés Similaires
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Key Research Findings
- Synthetic Flexibility : The target compound’s spiro system can be synthesized via multi-step reactions involving cyclization and ketone formation, similar to methods in and .
- Metabolic Stability : Spiro systems like 5-azaspiro[2.4]heptane resist oxidative metabolism better than linear amines, as seen in related compounds () .
Activité Biologique
Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by relevant studies, data tables, and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C11H18N2O and a molecular weight of 194.27 g/mol. It features a pyrrolidine ring and a spirocyclic structure, which contributes to its biological activity by allowing interactions with various biomolecules.
The mechanism by which Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone exerts its biological effects is primarily through the modulation of enzyme and receptor activity. The compound's ability to bind selectively to specific targets can lead to either agonistic or antagonistic effects on biochemical pathways, influencing cellular responses.
Biological Activity
Research indicates that Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone exhibits a range of biological activities, including:
1. Antiviral Activity:
- In vitro studies have shown that this compound can inhibit host kinases AAK1 and GAK, which are crucial for viral replication in dengue virus (DENV) models. The compound demonstrated potent antiviral efficacy in human primary monocyte-derived dendritic cells (MDDCs), reflecting its potential as a broad-spectrum antiviral agent .
2. Anticancer Potential:
- The compound's spirocyclic structure is associated with various anticancer activities. For instance, derivatives of similar spirocyclic compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in several cancer lines, suggesting that Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone may possess similar properties .
3. Selective Kinase Inhibition:
- A study identified a derivative with an IC50 value of 8.5 nM against JAK1, indicating that related compounds may serve as selective inhibitors for therapeutic applications in inflammatory diseases .
Case Study 1: Antiviral Efficacy
In a study focused on dengue virus, Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone was evaluated for its ability to inhibit viral replication in MDDCs. The results indicated significant antiviral activity without cytotoxic effects, supporting its potential as a therapeutic candidate for treating dengue infections .
Case Study 2: Anticancer Activity
Research involving spirocyclic derivatives has shown promising results in inhibiting tumor growth in vitro. Compounds structurally related to Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone were tested against various cancer cell lines, demonstrating significant reductions in cell viability and induction of apoptosis .
Table 1: Biological Activities of Pyrrolidin Derivatives
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-azaspiro[2.4]heptane derivatives with activated pyrrolidine precursors (e.g., acyl chlorides or carbonyl-containing intermediates). Key parameters include solvent polarity (e.g., dichloromethane or THF), temperature (0–50°C), and catalysts (e.g., triethylamine for acid scavenging). Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification by column chromatography .
Q. How is the structural integrity of Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to confirm spirocyclic and pyrrolidinyl moieties (e.g., sp hybridized carbons at δ 25–35 ppm for spiro carbons) .
- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., calculated [M+H] for CHNO: 191.1184) .
- IR Spectroscopy : Peaks at 1660–1680 cm confirm the carbonyl group .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., JAK1) using fluorescence polarization or radiometric assays .
- Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines to assess cytotoxicity .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or ion channels, given structural similarity to bioactive spirocyclic compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone derivatives?
- Methodological Answer :
- Core Modifications : Introduce substituents to the pyrrolidine ring (e.g., methyl, nitro) to alter steric/electronic profiles.
- Spirocycle Adjustments : Vary ring sizes (e.g., 5-azaspiro[2.3] vs. [2.4]) to probe conformational effects on target binding .
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding with JAK1’s ATP-binding pocket) .
Q. What strategies resolve contradictions in biological data across different assay platforms?
- Methodological Answer :
- Cross-Validation : Compare in vitro (e.g., enzymatic IC) vs. cellular (e.g., EC) results to distinguish target-specific effects from off-target interactions.
- Proteomics Profiling : Use affinity pull-down assays with mass spectrometry to identify unintended binding partners .
- Dose-Response Analysis : Ensure assays are conducted at physiologically relevant concentrations (e.g., 1 nM–10 µM) to avoid artifactual toxicity .
Q. How should in vivo efficacy studies be designed to evaluate this compound’s therapeutic potential?
- Methodological Answer :
- Animal Models : Select disease-specific models (e.g., adjuvant-induced arthritis for JAK1 inhibitors) with ethical oversight per institutional guidelines .
- Dosing Regimens : Optimize pharmacokinetics via IV/PO administration, measuring plasma half-life and tissue distribution using LC-MS/MS .
- Endpoint Analysis : Combine biomarker quantification (e.g., cytokines) with histopathology to assess efficacy and safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
